molecular formula C23H20N2O4S2 B3014440 N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 941877-97-0

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B3014440
CAS No.: 941877-97-0
M. Wt: 452.54
InChI Key: FDEDRXFGFLXXOA-UHFFFAOYSA-N
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Description

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C23H20N2O4S2 and its molecular weight is 452.54. The purity is usually 95%.
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Scientific Research Applications

Antifungal Potential

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide shows promise in antifungal applications. A study demonstrated that similar benzamide derivatives exhibit significant antifungal activity, highlighting their potential in addressing fungal infections (Narayana et al., 2004).

Anticancer Properties

This compound and its derivatives have been explored for their anticancer properties. Research indicates that certain benzamide derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines, suggesting a promising avenue for cancer treatment (Ravinaik et al., 2021).

Photodynamic Therapy Application

The compound has potential use in photodynamic therapy for cancer treatment. Studies have shown that similar benzamide derivatives, particularly those involved in photodynamic therapy, display promising results in treating cancer (Pişkin et al., 2020).

Antidiabetic Agents

Benzamide derivatives have been identified as potential antidiabetic agents. Research has pointed out that certain 3-substituted benzylthiazolidine-2,4-diones show significant activity as antihyperglycemic agents (Nomura et al., 1999).

Alzheimer's Disease Treatment

In the context of neurodegenerative diseases, benzamide derivatives have been found to inhibit histone deacetylase, which can be beneficial in treating conditions like Alzheimer's Disease (Lee et al., 2018).

Antimicrobial Activities

The compound's derivatives demonstrate significant antimicrobial activities. For example, endophytic Streptomyces-derived benzamides show considerable antimicrobial potential, suggesting their use in combating various microbial infections (Yang et al., 2015).

Class III Antiarrhythmic Activity

Benzamide derivatives have shown Class III antiarrhythmic activity, indicating their potential use in cardiovascular therapies (Ellingboe et al., 1992).

Supramolecular Gelators

This compound derivatives have been explored for their role as supramolecular gelators, which can have numerous applications in material science and drug delivery systems (Yadav & Ballabh, 2020).

Stearoyl-CoA Desaturase-1 Inhibition

These compounds have been investigated for their inhibitory effect on stearoyl-CoA desaturase-1, an enzyme implicated in metabolic disorders, making them relevant in the treatment of conditions like obesity and diabetes (Uto et al., 2009).

Properties

IUPAC Name

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S2/c1-29-18-10-13-21-20(14-18)24-23(30-21)25(15-16-6-4-3-5-7-16)22(26)17-8-11-19(12-9-17)31(2,27)28/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEDRXFGFLXXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.